1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O/c14-10-2-1-8(5-11(10)15)18-13(21)19-9-6-16-12-3-4-17-20(12)7-9/h1-7H,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGTVNZPPVXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide under anhydrous conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of chloro groups with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares core similarities with other di-substituted ureas but differs in key substituents:
- BTdCPU and NCPdCPU: These 1,3-diarylureas (e.g., 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea) replace the pyrazolo[1,5-a]pyrimidine moiety with a benzothiadiazole or nitro-substituted phenyl group.
- CymitQuimica’s Pyrazolo-Pyrimidine Urea: A commercial analogue, (S)-1-(2-(2-aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride, introduces a pyridine ring and methoxyethyl group, enhancing solubility but reducing chlorine content compared to the target compound .
Physicochemical Properties
- In contrast, CymitQuimica’s analogue incorporates hydrophilic groups (e.g., aminoethoxy), improving bioavailability .
- Synthetic Feasibility : The target compound’s synthesis likely requires rigorous purification steps, as seen in related pyrazolo[1,5-a]pyrimidine derivatives (e.g., use of silica gel chromatography ), whereas simpler diarylureas like BTdCPU are synthesized via fewer steps .
Data Table: Comparative Analysis of Di-Substituted Ureas
Biological Activity
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C17H13Cl2N7O
- Key Functional Groups : Urea and pyrazolo[1,5-a]pyrimidine moieties.
Research indicates that this compound acts primarily as an inhibitor of the Akt signaling pathway. The Akt pathway is critical in regulating cell survival and proliferation, making it a significant target in cancer therapy.
Inhibition Profile
- IC50 Values :
Biological Activity in Cancer Models
In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects on various cancer cell lines. The presence of the dichlorophenyl group is crucial for enhancing its biological activity compared to other halogen substitutions.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 7.76 |
| OVCAR-8 | 9.76 |
| LNCaP | 30.4 (p-PRAS40) |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazolo[1,5-a]pyrimidine core and the dichlorophenyl moiety significantly affect the compound's potency. The presence of electron-withdrawing groups such as chlorine enhances binding affinity to the ATP site of kinases.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Lymphoma Models : The compound was tested against lymphoma cell lines and showed promising results in inhibiting cell proliferation.
- Breast Cancer Studies : In breast cancer models, it demonstrated a reduction in tumor growth when administered in conjunction with other chemotherapeutic agents.
Q & A
Q. What are the optimal synthetic pathways for 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a 3,4-dichlorophenyl isocyanate with a pyrazolo[1,5-a]pyrimidin-6-amine derivative under basic conditions. Key steps include:
- Amine activation : Use of triethylamine (Et₃N) or DIPEA to deprotonate the pyrazolo-pyrimidine amine, enhancing nucleophilicity.
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Temperature control : Reactions performed at 50–80°C for 6–12 hours minimize side-product formation.
Yield optimization strategies: - Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity (>95%).
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates urea bond formation, increasing yields by 15–20% .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl; δ 6.8–7.9 ppm for pyrazolo-pyrimidine) and urea NH signals (δ 9.5–10.5 ppm, broad). Confirm absence of unreacted amine (δ < 6.5 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. For C₁₅H₁₀Cl₂N₆O, expected m/z = 377.0254 .
- X-ray crystallography : Resolve dihedral angles between aromatic rings to confirm steric interactions (e.g., Cl···N distances < 3.4 Å indicate intramolecular H-bonding) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for pyrazolo-pyrimidine urea derivatives in kinase inhibition?
Methodological Answer: Key SAR insights from analogous compounds (Table 1):
Q. Experimental validation :
Q. How can contradictory bioactivity data in antiproliferative assays be resolved?
Methodological Answer: Contradictions often arise from assay conditions or cellular context. Mitigation strategies:
- Orthogonal assays : Compare MTT, SRB, and clonogenic assays in HEPG2 (liver) vs. MCF7 (breast) cell lines .
- Metabolic stability : Pre-treat compounds with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ < 30 min) as a confounding factor .
- Off-target profiling : Screen against >50 GPCRs and ion channels (Eurofins Panlabs) to exclude non-specific effects .
Q. What computational methods are recommended for predicting the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
Q. How can researchers design analogs to mitigate metabolic instability in vivo?
Methodological Answer:
- Metabolic soft spot identification : Incubate with CYP3A4/2D6 isoforms (Human Liver Microsomes) and analyze metabolites via LC-MS/MS. Common issues:
- Prodrug strategies : Mask urea as a carbamate (e.g., Boc-protected) for sustained release .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition studies?
Methodological Answer: Discrepancies often stem from:
- ATP concentration : Use fixed [ATP] (e.g., 1 mM) to standardize assays; variable [ATP] alters competitive inhibition dynamics .
- Enzyme source : Recombinant vs. native kinases (e.g., PI3Kβ from Sf9 cells vs. HEK293) may exhibit fold-activity differences .
- Data normalization : Include staurosporine as a pan-kinase inhibitor control to calibrate inter-experiment variability .
Q. Resolution workflow :
Re-test compound under uniform ATP/Kinase conditions.
Validate via orthogonal methods (e.g., thermal shift assay ΔTm values).
Publish raw data with Z’-factor scores (>0.5 indicates robust assays) .
Q. Tables for Key Data
Q. Table 1: Antiproliferative Activity of Analogous Urea Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
